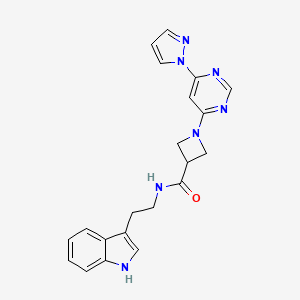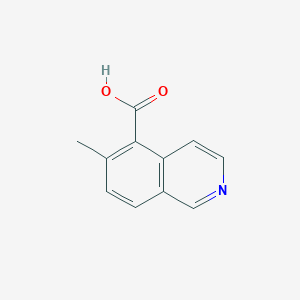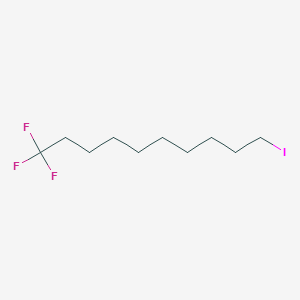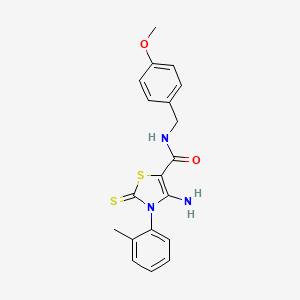![molecular formula C21H15N5O2 B2900762 6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 74647-55-5](/img/structure/B2900762.png)
6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6’-amino-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile” is a complex organic molecule with the molecular formula C21H15N5O2 . It has a molecular weight of 369.4 g/mol . The IUPAC name for this compound is 6’-amino-3’-methyl-2-oxo-1’-phenylspiro [1 H -indole-3,4’-pyrano [2,3-c]pyrazole]-5’-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR, 13C DEPTQ NMR, 1H-13C HSQC, and 1H-13C HMBC spectra can provide detailed information about the structure . The InChI and Canonical SMILES can also provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 369.4 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 369.12257474 g/mol .Scientific Research Applications
Corrosion Inhibition
One significant application of this compound is in the field of corrosion inhibition. A study demonstrated its effectiveness in preventing mild steel corrosion in hydrochloric acid. This inhibitor, synthesized using green chemistry principles, showed high efficiency, with experimental and theoretical techniques confirming its properties (Gupta et al., 2018).
Synthesis Methods
Another aspect of research focuses on its synthesis methods. For instance, a study developed a convenient method for synthesizing related compounds through a four-component condensation process. This method is essential for the production of various derivatives of the compound (Litvinov et al., 2009).
Green Synthesis Approaches
The compound has been synthesized through green chemistry routes, emphasizing sustainability in chemical processes. A study described the green synthesis of spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], highlighting the environmental benefits of such approaches (Sharma et al., 2016).
Diverse Applications
Further research indicates a broad range of applications, from catalysis to biological activity. Studies have explored its use in multi-component reactions for the synthesis of complex molecules with significant biological activity and drug discovery applications (Ryzhkova et al., 2021), (Litvinov et al., 2009).
Future Directions
Pyranopyrazole compounds, which include the compound , have shown numerous biological activities such as antibacterial, antimicrobial, anticancer, anti-inflammatory, and analgesic properties . Therefore, the synthesis of these heterocyclic compounds is of great importance. Future research could focus on exploring these biological activities further and developing new synthetic routes for these compounds.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence a variety of biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of molecular and cellular effects.
properties
IUPAC Name |
6'-amino-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c1-12-17-19(26(25-12)13-7-3-2-4-8-13)28-18(23)15(11-22)21(17)14-9-5-6-10-16(14)24-20(21)27/h2-10H,23H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOPBBDEGXOTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C#N)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2900679.png)
![1-(cyclopropylmethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2900680.png)
![ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2900681.png)



![4-Amino-5-bromo-2-[methylthio]pyrimidine](/img/structure/B2900690.png)
![methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate](/img/structure/B2900692.png)
![1-Bromo-3-[4-(difluoromethyl)phenoxy]benzene](/img/structure/B2900693.png)



![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2900699.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2900700.png)